
4-Methyl-7-nitro-3,4-dihydroquinoxalin-2(1H)-one
Descripción general
Descripción
4-Methyl-7-nitro-3,4-dihydroquinoxalin-2(1H)-one (MNQX) is a synthetic compound that belongs to the class of quinoxaline derivatives. It has been extensively studied for its potential use in scientific research due to its ability to selectively block the activity of certain receptors in the brain.
Aplicaciones Científicas De Investigación
Anticancer Properties
4-Methyl-7-nitro-3,4-dihydroquinoxalin-2(1H)-one has shown promise in cancer research. A study demonstrated that a related compound, 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one, significantly inhibited tumor growth in mice and displayed high antiproliferative activity across a panel of human tumor cell lines. It induced apoptosis and disrupted tumor vasculature, suggesting its potential as a novel class of tubulin-binding tumor-vascular disrupting agents (Cui et al., 2017).
Catalysis in Chemical Synthesis
In another application, this compound is used in catalysis for chemical synthesis. Supported gold nanoparticle-catalyzed selective reduction of multifunctional aromatic nitro precursors into amines and the synthesis of 3,4-dihydroquinoxalin-2-ones have been reported. This process involves transfer hydrogenation and intramolecular C-N transamidation, indicating its utility in creating structurally complex products (Iordanidou et al., 2022).
Antitubercular Activity
The compound has also been investigated for its potential in treating tuberculosis. A related compound, E-2-[3-(3,4-dichlorophenyl)-1-oxo-2-propenyl]-3-methylquinoxaline-1,4-dioxide, showed significant antitubercular potency and affected respiration in rat liver mitochondria, suggesting a mechanism for its antitubercular properties (Das et al., 2010).
Application in Enzymatic Studies
The derivatives of 4-Methyl-7-nitro-3,4-dihydroquinoxalin-2(1H)-one have been synthesized as potential substrates for horseradish peroxidase (HRP). These compounds demonstrated good stability and effective detection limits in nmol L−1 region, indicating their potential application in enzymatic studies and H2O2 detection in HRP catalyzed reaction systems (Li & Townshend, 1997).
Propiedades
IUPAC Name |
4-methyl-7-nitro-1,3-dihydroquinoxalin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O3/c1-11-5-9(13)10-7-4-6(12(14)15)2-3-8(7)11/h2-4H,5H2,1H3,(H,10,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLWMHDYJVMRXRF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(=O)NC2=C1C=CC(=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-Methyl-1,4-dihydrocyclopenta[b]indol-3(2H)-one](/img/structure/B3352223.png)
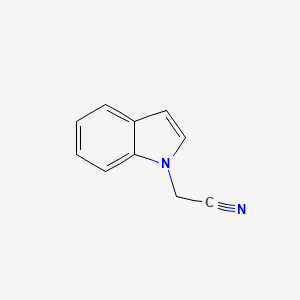

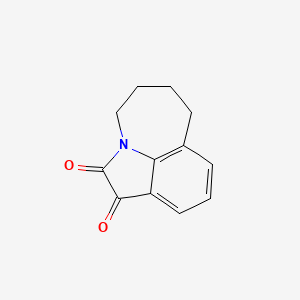
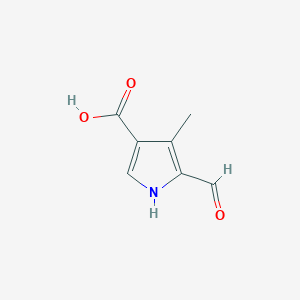

![5-Amino-6,7-dihydro-5H-benzo[B]thiophen-4-one](/img/structure/B3352251.png)
![1,4-Diethynyl-2,5-bis[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]benzene](/img/structure/B3352257.png)
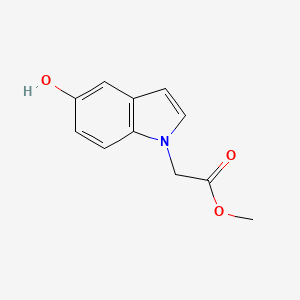
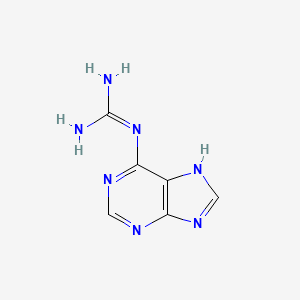
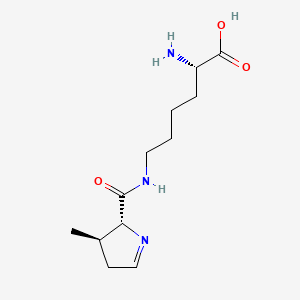
![1h-Naphtho[2,3-d]imidazole-4,9-dione](/img/structure/B3352283.png)

